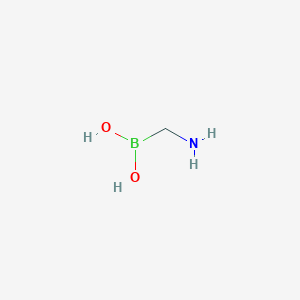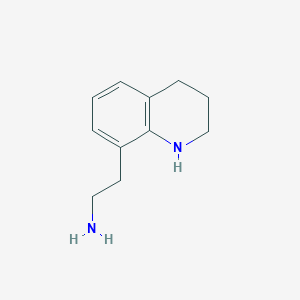![molecular formula C15H17N7O B1661721 3-(4-メトキシフェニル)-7-(ピペラジン-1-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン CAS No. 941868-07-1](/img/structure/B1661721.png)
3-(4-メトキシフェニル)-7-(ピペラジン-1-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン
説明
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.34. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
胃癌に対する効果
この化合物は、その潜在的な胃癌に対する効果について研究されています . 定量的構造活性相関 (QSAR) 研究は、[1,2,3] トリアゾロ [4,5-d] ピリミジン誘導体の胃癌に対する効果を予測するために実施されました . この研究では、1,2,3-TPD の 5 つの重要な記述子を明らかにし、将来、効率的で新規な薬剤をスクリーニングするのに役立ちます .
抗増殖効果
この化合物は、抗増殖効果の予測に使用されています . QSAR モデルは、[1,2,3] トリアゾロ [4,5-d] ピリミジン誘導体の抗増殖効果を予測するために確立されました .
新規機能化化合物の合成
この化合物は、新規な機能化チアゾロ [3,2-b] トリアゾール、トリアゾロ [1,5-a] ピリミジン、およびトリアゾロ [3,4-b] [1,3,4] チアジアジンの合成に使用されています . これは、室温でワンポット触媒フリーの手順で、優れた収率で達成されました .
LSD1 阻害効果
一連の [1,2,3] トリアゾロ [4,5-d] ピリミジン誘導体が合成され、それらの LSD1 阻害効果について評価されました . このスキャフォールドの 3 つの領域を探索することにより、構造活性相関研究 (SAR) が行われ、化合物 27 が強力な LSD1 阻害剤であることが発見されました .
癌細胞株に対する抗増殖活性
ヒドラジンを含む一連の [1,2,3] トリアゾロ [4,5-d] ピリミジン誘導体が合成され、5 つの癌細胞株 (MGC-803、PC3、PC9、EC9706、SMMC-7721) に対するそれらの抗増殖活性が評価されました .
創薬
この化合物は、特に癌治療のための新規薬剤の開発における創薬に使用できます . この化合物の構造と特性は、製薬業界におけるさらなる研究開発のための有望な候補です .
作用機序
Target of Action
The primary target of the compound “3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, by inhibiting its activity. Specifically, it has been found to potently inhibit USP28, showing selectivity over other proteins such as USP7 and LSD1 .
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation. This system plays a key role in regulating various cellular processes, including cell cycle progression, signal transduction, and responses to oxidative stress .
Result of Action
The compound’s action results in the inhibition of USP28, leading to the disruption of the ubiquitin-proteasome system. This disruption can lead to the accumulation of ubiquitinated proteins, potentially inducing apoptosis in cancer cells . Therefore, the compound’s action could have significant anti-proliferative effects against certain cancer cell lines .
生化学分析
Biochemical Properties
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that regulates lysine methylation, a post-translational modification critical for gene expression and chromatin remodeling . The compound interacts with LSD1 by forming hydrogen bonds with the nitrogen atom in the pyridine ring and Met332, leading to the inhibition of LSD1 activity . This interaction results in the suppression of cancer cell proliferation and migration, highlighting its potential as an anticancer agent .
Cellular Effects
The effects of 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine on various cell types and cellular processes have been extensively studied. In cancer cells, particularly gastric cancer cell lines, the compound inhibits cell proliferation, induces cell cycle arrest at the S phase, and suppresses epithelial-mesenchymal transition (EMT) progression . Additionally, it increases cellular reactive oxygen species (ROS) content, suppresses epidermal growth factor receptor (EGFR) expression, and induces apoptosis . These effects underscore the compound’s potential as a selective anticancer agent.
Molecular Mechanism
At the molecular level, 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects through several mechanisms. It binds reversibly to LSD1, inhibiting its activity and leading to changes in gene expression . The compound also interacts with ubiquitin-specific peptidase 28 (USP28), affecting its protein levels and inhibiting cell proliferation . These interactions highlight the compound’s ability to modulate key signaling pathways involved in cancer progression.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been evaluated in laboratory settings. Studies have shown that the compound maintains its inhibitory effects on LSD1 and USP28 over time, with significant suppression of cell migration and proliferation observed in treated cells . Long-term exposure to the compound results in sustained inhibition of cancer cell growth, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine vary with dosage. At lower doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as LSD1 and USP28, affecting their activity and leading to changes in metabolic flux . The compound’s inhibition of LSD1 results in altered lysine methylation patterns, impacting gene expression and cellular metabolism . These interactions underscore the compound’s potential to modulate key metabolic pathways in cancer cells.
Transport and Distribution
The transport and distribution of 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine within cells and tissues have been studied to understand its therapeutic potential. The compound is transported into cells via specific transporters and accumulates in the cytoplasm and nucleus . Its interaction with binding proteins facilitates its distribution within cellular compartments, enhancing its inhibitory effects on target enzymes .
Subcellular Localization
The subcellular localization of 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is critical for its activity. The compound predominantly localizes in the nucleus, where it interacts with LSD1 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The nuclear localization enhances its ability to modulate gene expression and inhibit cancer cell proliferation.
特性
IUPAC Name |
3-(4-methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-12-4-2-11(3-5-12)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21/h2-5,10,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGJMCWHKZYMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149844 | |
| Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-07-1 | |
| Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


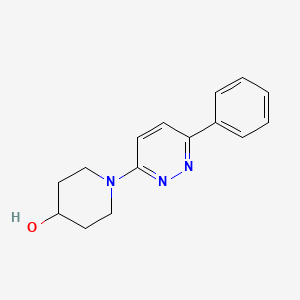
![3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1661639.png)

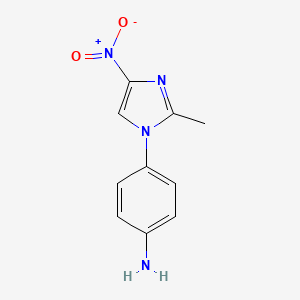
![2-{[5-(3-hydroxy-2-naphthyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B1661642.png)

![1-phenyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine](/img/structure/B1661645.png)
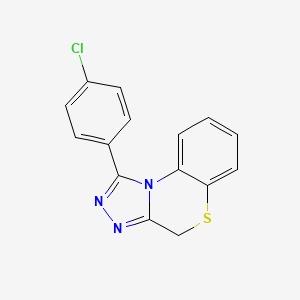
methanone](/img/structure/B1661648.png)
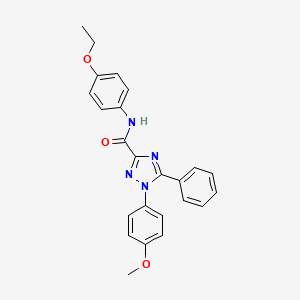
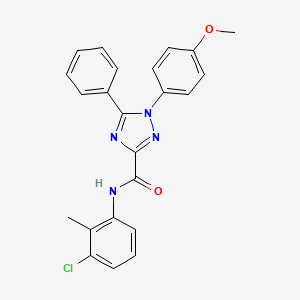
![1-{[1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B1661651.png)
